molecular formula C8H10BrNO2S B3009662 5-Bromo-2-ethyl-thiazole-4-carboxylic acid ethyl ester CAS No. 848555-50-0

5-Bromo-2-ethyl-thiazole-4-carboxylic acid ethyl ester

Cat. No. B3009662
CAS RN: 848555-50-0
M. Wt: 264.14
InChI Key: MNHYPMJTWCPVTG-UHFFFAOYSA-N
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Description

“5-Bromo-2-ethyl-thiazole-4-carboxylic acid ethyl ester” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted bromo-phenylethanones with ethyl 2-amino-2-thioxoacetate . The mixture is typically dissolved in ethanol and heated at reflux for several hours .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Scientific Research Applications

Mechanism of Action

Target of Action

Thiazole derivatives, such as ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives is largely dependent on their chemical structure and the specific biological target they interact with. For instance, some thiazole compounds act as ligands of estrogen receptors , while others have been found to inhibit the in vivo growth of certain bacteria

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole compounds have been found to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall . This results in the disruption of bacterial cell integrity and ultimately leads to bacterial cell death

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of the action of thiazole derivatives can vary depending on their specific targets and mode of action. For instance, some thiazole compounds have been found to exhibit significant antibacterial and antifungal potential . .

Future Directions

Thiazoles are a promising class of compounds for the development of new drugs and biologically active agents . Future research may focus on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHYPMJTWCPVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-thiazole-4-carboxylic acid ethyl ester

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